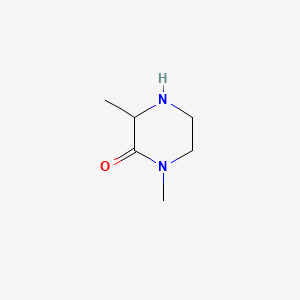

1,3-Dimethylpiperazin-2-one

Descripción general

Descripción

1,3-Dimethylpiperazin-2-one is a chemical compound with the molecular formula C6H12N2O . It is used for research and development purposes . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .

Molecular Structure Analysis

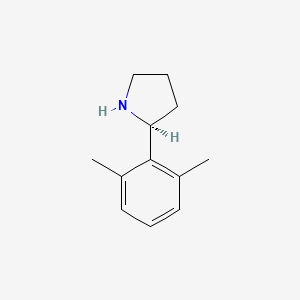

The molecular structure of this compound is represented by the InChI code1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3 . The molecular weight of the compound is 128.17 . Physical And Chemical Properties Analysis

This compound is a solid compound . The molecular weight of the compound is 128.17 . The compound’s InChI code is1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3 .

Aplicaciones Científicas De Investigación

CCR1 Antagonists for Inflammatory Diseases

1,3-Dimethylpiperazin-2-one derivatives have applications as CCR1 antagonists, which are useful in treating inflammatory diseases. These derivatives exhibit good receptor affinity and in vivo pharmacokinetic properties, showing superior profiles compared to closely related compounds (Norman, 2006).

Synthesis of Delta-Opioid Receptor Ligands

This compound plays a role in the synthesis of delta-opioid receptor ligands. A high-yield enantioconvergent synthesis from trans-2,5-dimethylpiperazine has been developed, allowing for the production of enantiomerically pure diamine in significant quantities (Janetka et al., 2003).

Safety and Hazards

1,3-Dimethylpiperazin-2-one is classified as a skin irritant (Category 2) and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact, it is recommended to wash off with soap and plenty of water .

Mecanismo De Acción

Target of Action

The primary target of 1,3-Dimethylpiperazin-2-one is Protease-Activated Receptor 2 (PAR2) which is a cell surface protein linked to G-protein dependent and independent intracellular signaling pathways . PAR2 produces a wide range of physiological responses, including those related to metabolism, inflammation, pain, and cancer .

Mode of Action

This compound interacts with its target, PAR2, in a unique way. It acts as an antagonist, inhibiting PAR2 binding of and activation by structurally distinct PAR2 agonists in a concentration-dependent manner .

Biochemical Pathways

The antagonism of PAR2 by this compound affects multiple intracellular signaling pathways. These include pathways leading to Ca2+ release, extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, Ras homologue gene family, member A (RhoA) activation, and inhibition of forskolin-induced cAMP accumulation .

Result of Action

The antagonistic action of this compound on PAR2 results in the inhibition of multiple PAR2-induced signaling pathways and functional responses. This includes the expression and secretion of inflammatory cytokines and cell apoptosis and migration in human colon adenocarcinoma grade II cell line (HT29) and human breast adenocarcinoma cells (MDA-MB-231) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include temperature, pH, and the presence of other substances in the environment.

Análisis Bioquímico

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not degrade over time .

Dosage Effects in Animal Models

The effects of 1,3-Dimethylpiperazin-2-one vary with different dosages in animal models

Metabolic Pathways

It is believed that this compound interacts with various enzymes and cofactors .

Transport and Distribution

It is believed that this compound interacts with various transporters and binding proteins .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

1,3-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJJLFIFLZHBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid](/img/structure/B3090800.png)